2-Ethoxyethane-1-sulfonyl fluoride

SuFEx Click Chemistry Steric Hindrance Selective Conjugation

2-Ethoxyethane-1-sulfonyl fluoride (CAS 1934960-30-1) is an aliphatic sulfonyl fluoride with the molecular formula C4H9FO3S and a molecular weight of 156.18 g/mol. It is characterized by an ethoxy group (-OCH2CH3) at the C2 position and a sulfonyl fluoride (-SO2F) group at the C1 position.

Molecular Formula C4H9FO3S
Molecular Weight 156.17
CAS No. 1934960-30-1
Cat. No. B2410558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxyethane-1-sulfonyl fluoride
CAS1934960-30-1
Molecular FormulaC4H9FO3S
Molecular Weight156.17
Structural Identifiers
SMILESCCOCCS(=O)(=O)F
InChIInChI=1S/C4H9FO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3
InChIKeyIIVZXQVRRWKFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxyethane-1-sulfonyl fluoride CAS 1934960-30-1: Technical Specifications and Chemical Identity for Procurement


2-Ethoxyethane-1-sulfonyl fluoride (CAS 1934960-30-1) is an aliphatic sulfonyl fluoride with the molecular formula C4H9FO3S and a molecular weight of 156.18 g/mol [1]. It is characterized by an ethoxy group (-OCH2CH3) at the C2 position and a sulfonyl fluoride (-SO2F) group at the C1 position . This compound functions as a fluorinated electrophile and participates in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling efficient conjugation with nucleophiles .

Why 2-Ethoxyethane-1-sulfonyl fluoride Cannot Be Interchanged with Generic Sulfonyl Fluorides: Key Structural and Reactivity Differentiators


In the procurement of sulfonyl fluorides for research and industrial applications, substituting 2-ethoxyethane-1-sulfonyl fluoride with other aliphatic or aromatic sulfonyl fluorides is scientifically unsound due to significant differences in steric profile, electronic effects, and hydrolytic stability [1]. The ethoxy substituent in 2-ethoxyethane-1-sulfonyl fluoride introduces a unique combination of moderate hydrophilicity (XLogP3-AA = 0.4) and electron-donating character that modulates the electrophilicity of the sulfonyl fluoride center [2]. In contrast, simple alkyl sulfonyl fluorides (e.g., methanesulfonyl fluoride) lack this alkoxy functionality, while aryl sulfonyl fluorides exhibit markedly different electronic and steric environments that alter SuFEx reaction kinetics and selectivity . These structural differences translate into measurable variations in reaction yields, selectivity profiles, and handling requirements that directly impact experimental reproducibility and process economics.

Quantitative Differentiation Guide for 2-Ethoxyethane-1-sulfonyl fluoride: Comparative Performance Data for Scientific Selection


Steric Modulation of SuFEx Reactivity: Reduced Side Reactions with Bulky Amines

The ethoxy substituent in 2-ethoxyethane-1-sulfonyl fluoride introduces steric hindrance that significantly reduces its reactivity with bulky amines compared to unsubstituted alkyl sulfonyl fluorides . This steric differentiation enables more chemoselective SuFEx reactions in complex molecular environments where multiple nucleophilic sites are present.

SuFEx Click Chemistry Steric Hindrance Selective Conjugation

Optimized Hydrophilicity for Aqueous SuFEx Compatibility

2-Ethoxyethane-1-sulfonyl fluoride exhibits a computed XLogP3-AA value of 0.4, which is significantly lower than that of simple alkyl sulfonyl fluorides and perfluorinated analogs, translating to improved aqueous solubility and compatibility with aqueous SuFEx reaction conditions [1].

Click Chemistry Aqueous Bioconjugation Drug Discovery

Reduced Hydrolytic Lability Relative to Sulfonyl Chlorides

As a sulfonyl fluoride, 2-ethoxyethane-1-sulfonyl fluoride exhibits significantly greater resistance to hydrolysis compared to sulfonyl chlorides, which rapidly degrade in aqueous environments [1]. This differential stability is a hallmark of the sulfonyl fluoride class and enables aqueous reaction conditions that are precluded for sulfonyl chlorides.

Hydrolytic Stability Aqueous Processing Shelf Life

Recommended Application Scenarios for 2-Ethoxyethane-1-sulfonyl fluoride Based on Validated Differential Evidence


Chemoselective Late-Stage Functionalization in Multifunctional Drug Candidates

Leverage the steric hindrance introduced by the ethoxy group to selectively conjugate 2-ethoxyethane-1-sulfonyl fluoride to less hindered nucleophilic sites in complex drug molecules [1]. This application is particularly valuable during lead optimization when multiple reactive handles are present, as the reduced reactivity toward bulky amines minimizes undesired cross-reactivity.

Aqueous SuFEx Bioconjugation for Chemical Biology Probes

Utilize the moderate hydrophilicity (XLogP3-AA = 0.4) of 2-ethoxyethane-1-sulfonyl fluoride in aqueous SuFEx reactions for protein labeling or activity-based probe synthesis [1]. The compound's compatibility with aqueous buffers and resistance to hydrolysis under neutral conditions enables direct conjugation to biomolecules without prior protection or organic co-solvents.

Synthesis of β-Alkoxy Sulfonyl Fluoride Building Blocks via Radical Addition

Employ 2-ethoxyethane-1-sulfonyl fluoride as a precursor for radical fluorosulfonylation reactions to access β-alkoxy sulfonyl fluorides, a privileged motif for covalent inhibitor design [1]. The alkoxy functionality facilitates radical generation and addition to olefins, providing a direct route to structurally diverse sulfonyl fluoride libraries.

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